tert-butyl rac-(1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride
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Overview
Description
The compound “(1S,4S)- (+)-2,5-Diazabicyclo 2.2.1 heptane 97 132747-20-7” is a chiral diazabicyclic ligand . It has an empirical formula of C5H10N2 · 2HBr, a molecular weight of 259.97 , and is used in the preparation of dicopper (II) complexes .
Synthesis Analysis
This compound can be used as a starting material for the synthesis of chiral diazabicyclic ligands . It can also be a precursor in the preparation of diazabicyclo [2.2.1]heptane derivatives as catalysts, which are applicable in asymmetric catalysis reactions .
Molecular Structure Analysis
The SMILES string representation of this compound is Br.Br.C1N [C@@H]2CN [C@H]1C2
. This indicates that the compound contains two bromine atoms and a bicyclic structure with nitrogen atoms.
Physical and Chemical Properties Analysis
The compound “(1S,4S)- (+)-2,5-Diazabicyclo 2.2.1 heptane 97 132747-20-7” has a melting point of 300 °C (dec.) (lit.) . Its optical activity is [α]23/D +22°, c = 1 in H2O .
Scientific Research Applications
Anticancer Activity and Synthetic Applications
The study of norcantharidin analogues , which share a similar bicyclic structure to the compound , has shown potential anticancer activities. Norcantharidin itself is a derivative of cantharidin and is noted for its anticancer properties while having fewer side effects compared to cantharidin. The structural modifications leading to analogues like tert-butyl rac-(1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride could potentially enhance anticancer activities, making these compounds of interest for further medicinal chemistry research (Deng & Tang, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
The compound “(1S,4S)- (+)-2,5-Diazabicyclo 2.2.1 heptane 97 132747-20-7” has potential applications in the synthesis of chiral diazabicyclic ligands and the preparation of dicopper (II) complexes . It can also be used in the preparation of diazabicyclo [2.2.1]heptane derivatives as catalysts for asymmetric catalysis reactions .
Properties
IUPAC Name |
tert-butyl (1S,2R,4R)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2.ClH/c1-8-9(7-14)11-6-5-10(8)15(11)12(16)17-13(2,3)4;/h9-11H,1,5-7,14H2,2-4H3;1H/t9-,10+,11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUDQZHGZUWSKX-MRDWIYSCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=C)C2CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1C(=C)[C@@H]2CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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